
9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid is a chemical compound with the molecular formula C15H9NO5 and a molecular weight of 283.24 g/mol . This compound is part of the acridine family, known for its diverse applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid typically involves the reaction of anthranilic acids with methyl 2-iodobenzoates under anhydrous conditions . The reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and inhibiting bacterial growth . This intercalation is facilitated by the planar structure of the acridine moiety, which allows it to insert between DNA base pairs.
Comparación Con Compuestos Similares
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: This compound shares a similar structure but has only one carboxylic acid group.
Acridine-9(10H)-one: Another related compound, known for its use in synthesizing various derivatives with biological activity.
Uniqueness: 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid is unique due to its dual carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other acridine compounds and contributes to its wide range of applications.
Propiedades
Fórmula molecular |
C15H9NO5 |
|---|---|
Peso molecular |
283.23 g/mol |
Nombre IUPAC |
9-oxo-10H-acridine-4,5-dicarboxylic acid |
InChI |
InChI=1S/C15H9NO5/c17-13-7-3-1-5-9(14(18)19)11(7)16-12-8(13)4-2-6-10(12)15(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Clave InChI |
GCUHUAYHSTYNPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


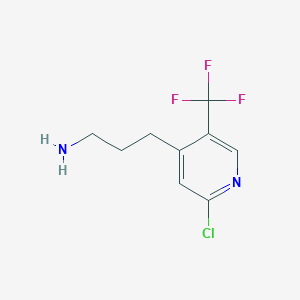
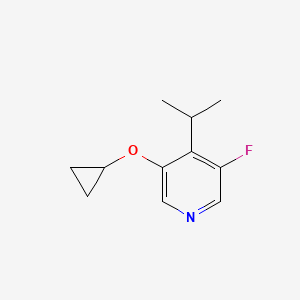
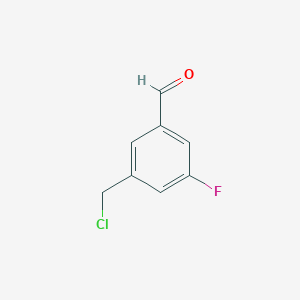
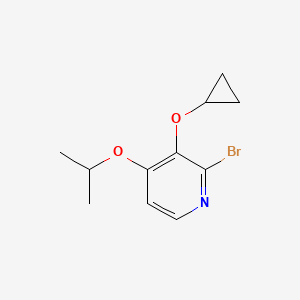
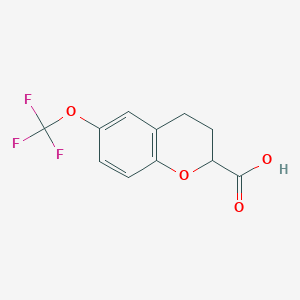
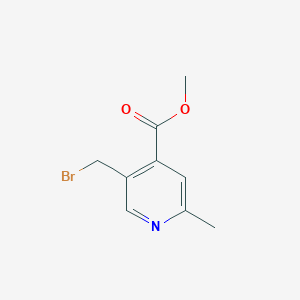
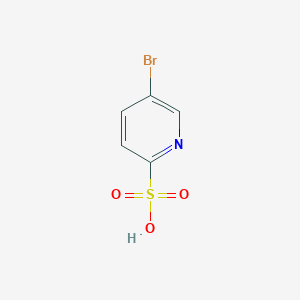

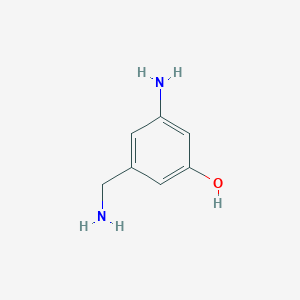

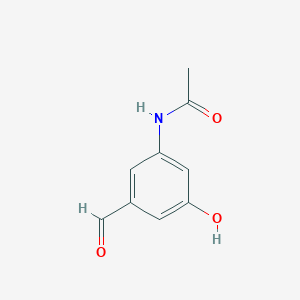

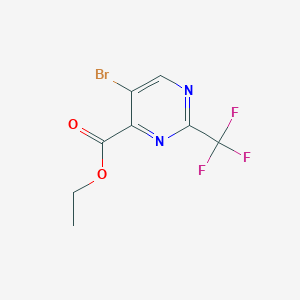
![7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844007.png)
